N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
Description
This compound is a benzothiazole-derived molecule featuring a 6-methyl-substituted benzo[d]thiazole core linked to a dimethylaminoethyl group and a 4-(methylsulfonyl)benzamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2.ClH/c1-14-5-10-17-18(13-14)27-20(21-17)23(12-11-22(2)3)19(24)15-6-8-16(9-7-15)28(4,25)26;/h5-10,13H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMIYKHWBQICIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride, commonly referred to as a benzo[d]thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex molecular structure and has been investigated for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Molecular Structure
- Molecular Formula : C20H21ClN4OS2
- Molecular Weight : 433.0 g/mol
- CAS Number : 1216620-40-4
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | N/A |
| Melting Point | N/A |
| Density | N/A |
| Flash Point | N/A |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific kinases that are overexpressed in various cancers, including breast and cervical cancers. For instance, a study demonstrated that compounds targeting NEK kinases exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with growth inhibitory values (GI50) of 3.18 µM and 8.12 µM respectively, indicating a promising therapeutic profile compared to standard chemotherapeutics like cisplatin and doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro assays have shown that this compound can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized the compound and tested its efficacy against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Screening
A separate study focused on the antimicrobial potential of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its viability as a new antimicrobial agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound binds to NEK kinases, disrupting their function and leading to reduced tumor cell proliferation.
- Cytokine Modulation : It affects the expression levels of cytokines involved in inflammatory responses.
- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, promoting apoptosis.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
